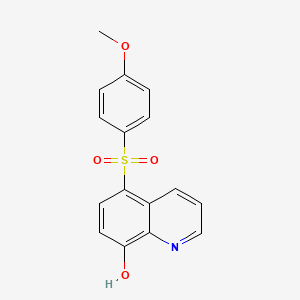

5-(4-Methoxybenzene-1-sulfonyl)quinolin-8-ol

Description

5-(4-Methoxybenzene-1-sulfonyl)quinolin-8-ol is a quinoline derivative featuring a 4-methoxybenzenesulfonyl substituent at the C5 position and a hydroxyl group at C6. This compound’s structural uniqueness makes it relevant for applications in medicinal chemistry and materials science, though its specific properties and activities must be contextualized against analogous quinolin-8-ol derivatives.

Properties

CAS No. |

61430-95-3 |

|---|---|

Molecular Formula |

C16H13NO4S |

Molecular Weight |

315.3 g/mol |

IUPAC Name |

5-(4-methoxyphenyl)sulfonylquinolin-8-ol |

InChI |

InChI=1S/C16H13NO4S/c1-21-11-4-6-12(7-5-11)22(19,20)15-9-8-14(18)16-13(15)3-2-10-17-16/h2-10,18H,1H3 |

InChI Key |

RRUWBHNILFGCMO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2=C3C=CC=NC3=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Methoxyphenyl)sulfonyl)quinolin-8-ol typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Introduction of the Methoxyphenylsulfonyl Group: The methoxyphenylsulfonyl group can be introduced via a sulfonylation reaction. This involves reacting the quinoline derivative with 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine.

Hydroxylation at the 8-Position: The hydroxyl group at the 8-position can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide or a suitable oxidizing agent.

Industrial Production Methods

Industrial production of 5-((4-Methoxyphenyl)sulfonyl)quinolin-8-ol may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

5-((4-Methoxyphenyl)sulfonyl)quinolin-8-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 8-position can be oxidized to form a quinone derivative.

Reduction: The sulfonyl group can be reduced to a sulfide under suitable conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-((4-Methoxyphenyl)sulfonyl)quinolin-8-ol has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

Biology: Investigated for its potential antimicrobial and antioxidant activities.

Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 5-((4-Methoxyphenyl)sulfonyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Structural and Functional Group Variations

Quinolin-8-ol derivatives are distinguished by substituents at C5 and C7 positions. Key analogs include:

Physicochemical Properties

- Solubility: Sulfonyl and azo groups enhance aqueous solubility compared to alkyl/aryl derivatives (e.g., piperidinylmethyl or phenoxazine hybrids) .

- Optical Properties: Azo derivatives (e.g., 5-((4-nitrophenyl)diazenyl)quinolin-8-ol) exhibit strong absorption in visible spectra due to chromophoric azo groups . Sulfonyl derivatives may lack such properties but offer stability.

Computational and Structural Insights

- DFT Studies: The imidazole derivative’s optimized geometry (B3LYP/6-311 G**) correlated with X-ray data, highlighting planar quinoline and imidazole rings .

- Crystallography : BNP-PX and BNP-PA were characterized via 2D NMR and HRMS, revealing rigid boron-nitrogen coordination enhancing AIE properties .

Data Table: Comparative Analysis of Select Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.